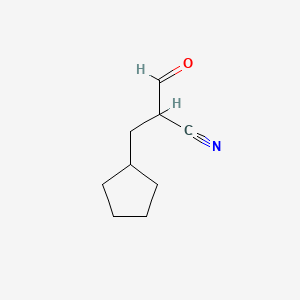
2-(Cyclopentylmethyl)-3-oxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopentylmethyl)-3-oxopropanenitrile: is an organic compound characterized by a cyclopentyl ring attached to a propanenitrile group with a formyl substituent at the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Cyclopentyl Grignard Reaction
Starting Materials: Cyclopentyl bromide, ethyl cyanoacetate.
Reagents: Magnesium, diethyl ether, hydrochloric acid.
Conditions: The reaction involves the formation of a Grignard reagent from cyclopentyl bromide and magnesium in diethyl ether. This reagent is then reacted with ethyl cyanoacetate to form the desired product.
-
Aldol Condensation
Starting Materials: Cyclopentanone, malononitrile.
Reagents: Sodium ethoxide, ethanol.
Conditions: The reaction involves the condensation of cyclopentanone with malononitrile in the presence of sodium ethoxide in ethanol, followed by hydrolysis and decarboxylation to yield 2-(Cyclopentylmethyl)-3-oxopropanenitrile.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Oxidation reactions can convert the formyl group to a carboxylic acid or other oxidized derivatives.
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Reduction reactions can convert the formyl group to an alcohol or the nitrile group to an amine.
-
Substitution
Reagents: Halogens, nucleophiles.
Conditions: Substitution reactions can occur at the nitrile group or the formyl group, leading to various derivatives.
Major Products Formed
Oxidation: 3-Cyclopentyl-2-carboxypropanenitrile.
Reduction: 3-Cyclopentyl-2-hydroxypropanenitrile, 3-Cyclopentyl-2-aminopropanenitrile.
Substitution: Various halogenated or nucleophile-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Building Block: Used as a building block in organic synthesis for the construction of more complex molecules.
Ligand Synthesis: Employed in the synthesis of ligands for coordination chemistry.
Biology
Biochemical Probes: Utilized as a probe in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine
Drug Development: Explored as a potential intermediate in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry
Material Science: Investigated for its potential use in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Cyclopentylmethyl)-3-oxopropanenitrile depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The formyl and nitrile groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
3-Cyclopentyl-2-formylbutanenitrile: Similar structure with an additional carbon in the alkyl chain.
3-Cyclopentyl-2-formylpentanenitrile: Similar structure with two additional carbons in the alkyl chain.
3-Cyclopentyl-2-formylhexanenitrile: Similar structure with three additional carbons in the alkyl chain.
Uniqueness
2-(Cyclopentylmethyl)-3-oxopropanenitrile is unique due to its specific combination of a cyclopentyl ring, a formyl group, and a nitrile group. This combination imparts distinct reactivity and potential applications compared to its analogs with longer alkyl chains. The balance of steric and electronic effects in this compound makes it particularly interesting for synthetic and research purposes.
Propiedades
Número CAS |
135197-38-5 |
|---|---|
Fórmula molecular |
C9H13NO |
Peso molecular |
151.209 |
Nombre IUPAC |
2-(cyclopentylmethyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H13NO/c10-6-9(7-11)5-8-3-1-2-4-8/h7-9H,1-5H2 |
Clave InChI |
QDLVVWCJCCXWNB-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)CC(C=O)C#N |
Sinónimos |
Cyclopentanepropanenitrile, -alpha--formyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















